N-[2-(Dansylamino)ethyl]maleimide
Overview
Description
N-[2-(Dansylamino)ethyl]maleimide is a fluorescent labeling reagent widely used in biochemical and molecular biology research. It is known for its ability to form stable covalent bonds with thiol groups in proteins and peptides, making it a valuable tool for studying protein structure and function. The compound has the empirical formula C18H19N3O4S and a molecular weight of 373.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dansylamino)ethyl]maleimide typically involves the reaction of dansyl chloride with ethylenediamine to form N-(2-aminoethyl)dansylamide. This intermediate is then reacted with maleic anhydride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Dansylamino)ethyl]maleimide primarily undergoes nucleophilic addition reactions due to the presence of the maleimide group. It reacts with thiols to form stable thioether bonds, a reaction that is virtually irreversible and occurs efficiently at neutral to slightly basic pH .
Common Reagents and Conditions
Thiol-containing compounds: These are the primary reactants that form covalent bonds with this compound.
Buffers: Phosphate-buffered saline (PBS) at pH 7.0 to 7.5 is commonly used to maintain the reaction environment.
Organic solvents: Dichloromethane and dimethyl sulfoxide (DMSO) are often used to dissolve the compound and reactants.
Major Products
The major product of the reaction between this compound and thiol-containing compounds is a stable thioether linkage, which is useful for labeling and detecting proteins and peptides .
Scientific Research Applications
N-[2-(Dansylamino)ethyl]maleimide has a wide range of applications in scientific research:
Fluorescent labeling: It is extensively used to label proteins, peptides, and other biomolecules for fluorescence microscopy and spectroscopy studies.
Protein structure and function studies: By labeling specific thiol groups, researchers can investigate protein folding, conformational changes, and interactions.
Biological assays: The compound is used in various assays to detect and quantify thiol-containing biomolecules.
Medical research: It aids in the study of disease mechanisms and the development of diagnostic tools by labeling and tracking biomolecules.
Mechanism of Action
N-[2-(Dansylamino)ethyl]maleimide exerts its effects through the formation of covalent bonds with thiol groups in proteins and peptides. The maleimide group acts as a Michael acceptor, reacting with nucleophilic thiol groups to form a stable thioether bond. This reaction is highly specific and efficient, allowing for precise labeling of target molecules .
Comparison with Similar Compounds
Similar Compounds
N-(5-Fluoresceinyl)maleimide: Another fluorescent labeling reagent that reacts with thiols but has different spectral properties.
N-Ethylmaleimide: A compound that also reacts with thiols but lacks the fluorescent dansyl group, making it less suitable for fluorescence-based applications.
N-(1-Naphthyl)maleimide: Similar in reactivity but with different fluorescence characteristics.
Uniqueness
N-[2-(Dansylamino)ethyl]maleimide is unique due to its combination of a maleimide group for thiol reactivity and a dansyl group for fluorescence. This dual functionality makes it particularly valuable for applications requiring both covalent labeling and fluorescence detection .
Properties
IUPAC Name |
5-(dimethylamino)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]naphthalene-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-20(2)15-7-3-6-14-13(15)5-4-8-16(14)26(24,25)19-11-12-21-17(22)9-10-18(21)23/h3-10,19H,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVSIWWKMOVBJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCN3C(=O)C=CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439098 | |
Record name | N-[2-(Dansylamino)ethyl]maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160291-45-2 | |
Record name | N-[2-(Dansylamino)ethyl]maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-(Dansylamino)ethyl]maleimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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